REACTION_SMILES
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[Br:19][CH:20]([C:21](=[O:22])[OH:23])[CH2:24][CH2:25][CH2:26][CH3:27].[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[c:8]([OH:18])[c:9]([C:14]([CH3:15])([CH3:16])[CH3:17])[cH:10][c:11]([SH:13])[cH:12]1.[CH3:30][CH2:31][OH:32].[ClH:28].[Na+:2].[OH-:1].[OH2:29]>>[C:3]([CH3:4])([CH3:5])([CH3:6])[c:7]1[c:8]([OH:18])[c:9]([C:14]([CH3:15])([CH3:16])[CH3:17])[cH:10][c:11]([S:13][CH:20]([C:21](=[O:22])[OH:23])[CH2:24][CH2:25][CH2:26][CH3:27])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(Br)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(S)cc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CCCCC(Sc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |